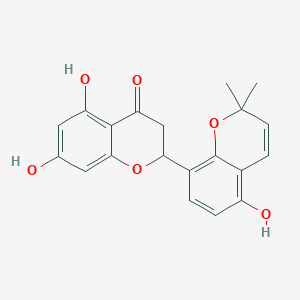
Sanggenon H
概要
説明
Sanggenon H is a naturally occurring flavonoid compound found in the root bark of the mulberry tree (Morus alba). It belongs to the class of mulberry Diels–Alder-type adducts, which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . These compounds have attracted significant attention due to their complex structures and remarkable biological activities.
準備方法
Synthetic Routes and Reaction Conditions: Sanggenon H can be synthesized through a biomimetic approach that mimics its natural biosynthesis. The synthesis involves the Diels–Alder reaction between a chalcone dienophile and a dehydroprenylphenol diene. The reaction typically requires mild conditions and can be catalyzed by various Lewis acids or transition metal catalysts .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root bark of Morus alba. The extraction process includes repeated column chromatography using silica gel, octadecyl silica gel, and Sephadex LH-20 resins to isolate and purify the compound .
化学反応の分析
Types of Reactions: Sanggenon H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Sanggenon H has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying Diels–Alder reactions and the synthesis of complex natural products.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of Sanggenon H involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting Nuclear Factor kappa B (NF-κB) Pathway: this compound inhibits the activation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines and mediators.
Activating Heme Oxygenase-1 (HO-1) Pathway: this compound induces the expression of HO-1, which has anti-inflammatory and cytoprotective effects.
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
類似化合物との比較
Sanggenon H is part of a group of similar compounds known as mulberry Diels–Alder-type adducts. Some of the similar compounds include:
Sanggenon A: Exhibits anti-inflammatory and antimicrobial properties.
Sanggenon C: Known for its antioxidant and anticancer activities.
Kuwanon H: Possesses potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA).
Uniqueness of this compound: this compound is unique due to its specific structural features and its ability to modulate multiple biological pathways, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKXSCQEJXHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















